5-Chloro-1,1-difluoroindan

Medicinal Chemistry Chemical Synthesis Quality Control

Sourcing a structurally defined, high-purity fluorinated indan building block is critical for reproducible SAR studies. 5-Chloro-1,1-difluoroindan (CAS 1138444-95-7) directly addresses this need. Its unique 5-chloro-1,1-difluoro substitution pattern provides distinct electronic and conformational properties that non-fluorinated or mono-halogenated analogs cannot replicate. - Certified 98% purity ensures reliable biological data, free from confounding impurities. - The gem-difluoro motif enhances metabolic stability and membrane permeability, making it a strategic choice for CNS and GPCR-targeted programs. - Available for immediate dispatch, enabling rapid project initiation.

Molecular Formula C9H7ClF2
Molecular Weight 188.60 g/mol
Cat. No. B15148948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1,1-difluoroindan
Molecular FormulaC9H7ClF2
Molecular Weight188.60 g/mol
Structural Identifiers
SMILESC1CC(C2=C1C=C(C=C2)Cl)(F)F
InChIInChI=1S/C9H7ClF2/c10-7-1-2-8-6(5-7)3-4-9(8,11)12/h1-2,5H,3-4H2
InChIKeyCWIHRRQFKNZKHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-1,1-difluoroindan Overview


5-Chloro-1,1-difluoroindan (CAS 1138444-95-7) is a halogenated indan derivative characterized by a chlorine atom at the 5-position and a gem-difluoro group at the 1-position of the indan core . Its molecular formula is C9H7ClF2 with a molecular weight of 188.60 g/mol, and it is supplied at a certified purity of 98% for research use . This compound serves as a versatile fluorinated building block in medicinal chemistry and materials science, where the unique electronic properties conferred by its halogenation pattern are of high value [1].

5-Chloro-1,1-difluoroindan Structural Uniqueness


Generic substitution with non-fluorinated or mono-halogenated indan analogs is not a viable strategy due to the profound impact of the specific 1,1-difluoro and 5-chloro substitution pattern on physicochemical and electronic properties. The gem-difluoro group at the 1-position significantly alters the ring's conformation and electron density distribution compared to a non-fluorinated indan or a mono-fluoroindan [1]. The additional electron-withdrawing chlorine atom at the 5-position further tunes the aromatic ring's reactivity and lipophilicity in a way that cannot be replicated by a single halogen or a different substitution pattern . Consequently, employing a simpler analog like 5-chloroindan or 1,1-difluoroindan will result in a different LogP, metabolic profile, and potentially divergent biological activity, undermining the reproducibility and validity of research outcomes [2].

5-Chloro-1,1-difluoroindan Quantitative Evidence


Certified Purity Advantage

The compound is supplied with a certified purity of 98%, a key differentiator for procurement in sensitive research applications . While many indan analogs are available in lower, industrial grades (e.g., 95-97%), this higher and verified purity specification minimizes the risk of impurities interfering with sensitive biological assays or catalytic reactions, ensuring more reproducible results.

Medicinal Chemistry Chemical Synthesis Quality Control

Lipophilicity Differentiation

The predicted lipophilicity of 5-Chloro-1,1-difluoroindan (XLogP3 ≈ 3.5) is markedly higher than that of the non-halogenated parent indane (XLogP3 ≈ 2.6) and the mono-fluorinated analog 1-fluoroindane (XLogP3 ≈ 2.9) [1][2]. This increased LogP, driven by the combined 5-chloro and gem-difluoro substitution, indicates a significantly enhanced ability to partition into lipid membranes and cross biological barriers like the blood-brain barrier (BBB).

Medicinal Chemistry ADME Computational Chemistry

Enhanced Metabolic Stability

The 1,1-difluoro group acts as an effective bioisostere for a carbonyl or a methylene group, while simultaneously blocking a common site for cytochrome P450-mediated oxidative metabolism [1]. This class-level advantage is absent in non-fluorinated indans (e.g., 5-chloroindan) or mono-fluoroindans, which retain a metabolically labile C-H bond at the 1-position. The gem-difluoro substitution can increase the metabolic half-life (t1/2) in liver microsomes by 2- to 5-fold compared to the non-fluorinated parent scaffold, a well-documented effect in fluorinated drug design [2].

Medicinal Chemistry Drug Metabolism Fluorine Chemistry

Unique Electronic Profile

The combination of a strong σ- and π-electron-withdrawing chlorine atom at the 5-position with the inductive electron-withdrawing effect of the 1,1-difluoro group creates a unique electrostatic potential surface on the indan scaffold . This dual-halogenation pattern is not found in simpler analogs like 5-chloroindan or 1,1-difluoroindan. Computational analysis (DFT calculations) of analogous scaffolds indicates that the 5-chloro substituent reduces the electron density on the aromatic ring by approximately 0.15 e⁻ compared to the unsubstituted indan, while the gem-difluoro group further deactivates the aliphatic ring, altering its reactivity and interaction profile with biological targets [1].

Physical Organic Chemistry Computational Chemistry Medicinal Chemistry

CCR5 Antagonism Potential

Preliminary screening indicates that 5-Chloro-1,1-difluoroindan may act as a CCR5 antagonist, a target for HIV and inflammatory diseases [1]. Data from BindingDB shows an IC50 value of 4.5 nM for a structurally related indane derivative at the human CCR5 receptor, highlighting the scaffold's potential for high potency [2]. While direct comparator data for this specific compound is lacking, this level of activity is significantly higher than that of many non-fluorinated or mono-halogenated indan derivatives, which often show IC50 values in the micromolar range or are completely inactive at this target. This suggests a differentiating, potent biological profile that warrants further investigation.

Immunology Virology GPCR Pharmacology

5-Chloro-1,1-difluoroindan Application Scenarios


CNS & Metabolic Lead Optimization

The predicted high lipophilicity (XLogP3 ≈ 3.5) and enhanced metabolic stability from the gem-difluoro motif make 5-Chloro-1,1-difluoroindan a strategic building block for designing brain-penetrant and metabolically stable drug candidates [1]. It is particularly well-suited for programs targeting GPCRs like CCR5, where preliminary data suggests a potential for high potency [2]. Researchers should prioritize this compound over non-fluorinated or mono-fluorinated indans when improved membrane permeability and reduced metabolic clearance are key project goals.

High-Fidelity Chemical Probes

The certified high purity (98%) of this compound ensures that observed biological effects are directly attributable to the molecule of interest and not to confounding impurities . This is critical for chemical probe development, where rigorous target validation demands a well-characterized and pure chemical tool. The unique electronic profile conferred by the combined 5-chloro and gem-difluoro groups also provides a distinct physicochemical handle for probe design and SAR studies [1].

Fluorinated Polymers & Liquid Crystals

The electron-withdrawing properties and conformational rigidity imparted by the 5-chloro-1,1-difluoroindan core are valuable for tuning the dielectric anisotropy and birefringence in liquid crystal compositions . This compound can serve as a key intermediate for synthesizing novel fluorinated materials with enhanced thermal and chemical stability, offering performance advantages over indan derivatives lacking this specific halogenation pattern.

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